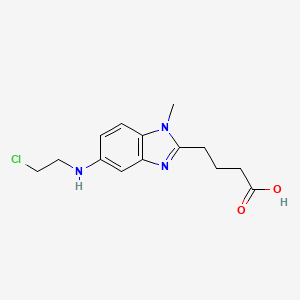

Deschloroethyl bendamustine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-18-12-6-5-10(16-8-7-15)9-11(12)17-13(18)3-2-4-14(19)20/h5-6,9,16H,2-4,7-8H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRNCYQXTUODGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NCCCl)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219709-86-0 | |

| Record name | Deschloroethyl bendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219709860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCHLOROETHYL BENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L18YN0130J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Z Guide to Deschloroethyl Bendamustine: Synthesis, Impurity Profiling, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloroethyl bendamustine, also known as dihydroxy bendamustine or Bendamustine Impurity C, is a critical process-related impurity and degradation product of the alkylating agent bendamustine.[1][2] Its presence in the final active pharmaceutical ingredient (API) is a significant concern for quality control, necessitating a thorough understanding of its formation and a robust strategy for its synthesis as a reference standard. This technical guide provides a comprehensive overview of the synthetic pathways leading to deschloroethyl bendamustine, methods for its directed synthesis, and a discussion of the broader impurity profile of bendamustine. The document details analytical methodologies for impurity detection and quantification and provides actionable experimental protocols for both synthesis and analysis, grounded in established scientific literature and patents.

Introduction: The Significance of Deschloroethyl Bendamustine

Bendamustine is a potent bifunctional chemotherapeutic agent used in the treatment of chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[3][4] Its therapeutic action stems from the two chloroethyl groups of its nitrogen mustard moiety, which alkylate DNA, leading to inter- and intra-strand cross-links and ultimately, cell death.[3][4] However, this high reactivity also makes the molecule susceptible to degradation, particularly through hydrolysis.

Deschloroethyl bendamustine, chemically named 4-[5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoic acid, is the product of the hydrolysis of both chloroethyl side chains of bendamustine.[1][2] This impurity is of particular interest for several reasons:

-

Process-Related Impurity: It can form during the synthesis of bendamustine if the chlorination step of its dihydroxy precursor is incomplete or if hydrolysis occurs during workup and purification.

-

Degradation Product: Bendamustine is moisture-sensitive, and hydrolysis to the monohydroxy and dihydroxy (deschloroethyl) forms can occur during storage of the API or in the formulated drug product.[5][6]

-

Regulatory Scrutiny: Regulatory bodies like the ICH require the identification and control of impurities in pharmaceuticals to ensure safety and efficacy.[5] The presence of deschloroethyl bendamustine above certain thresholds is unacceptable.

-

Reference Standard: A pure sample of deschloroethyl bendamustine is essential as a reference standard for the development and validation of analytical methods to detect and quantify it in bendamustine samples.

This guide will elucidate the pathways of its formation and provide the necessary technical details for its synthesis and analysis, empowering researchers to effectively manage this critical impurity.

Formation and Synthesis Pathways

Understanding the synthesis of deschloroethyl bendamustine requires an examination of the manufacturing process of bendamustine itself, as the former is a direct precursor to the latter.

Bendamustine Synthesis and Incidental Formation of Deschloroethyl Bendamustine

The core of bendamustine synthesis involves the construction of the benzimidazole ring system, followed by the introduction of the bis(2-chloroethyl)amino group. A common route starts with the alkylation of an amino-benzimidazole intermediate.[7][8]

The key steps where deschloroethyl bendamustine can be formed or carried over are:

-

Alkylation to form the Dihydroxy Intermediate: The synthesis of bendamustine often proceeds through the key intermediate, ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate. This compound is synthesized by reacting ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate with reagents like 2-haloethanol (e.g., 2-bromoethanol) or ethylene oxide.[7][8][9]

-

Chlorination: The dihydroxy intermediate is then chlorinated using agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or sulfuryl chloride (SO₂Cl₂) to convert the two hydroxyl groups into the desired chloroethyl groups.[7][8]

-

Hydrolysis: The final step is the hydrolysis of the ethyl ester to yield bendamustine free acid, typically using hydrochloric acid.[7][9]

Causality of Impurity Formation:

-

Incomplete Chlorination: If the chlorination reaction (Step 2) does not go to completion, unreacted or partially reacted dihydroxy and monohydroxy intermediates will remain.

-

Hydrolysis during Workup: During the final hydrolysis step or subsequent purification, the highly reactive chloroethyl groups of bendamustine can hydrolyze back to hydroxyl groups, regenerating the dihydroxy impurity.[5] This is especially prevalent in aqueous conditions.

The following diagram illustrates the pivotal role of the dihydroxy intermediate in the synthesis of bendamustine.

Caption: Bendamustine synthesis pathway highlighting the central role of the dihydroxy intermediate and pathways to the deschloroethyl impurity.

Directed Synthesis of Deschloroethyl Bendamustine

For use as an analytical standard, deschloroethyl bendamustine must be synthesized in a pure form. The most direct method leverages the same intermediates used in bendamustine synthesis, but stops short of the chlorination step.

The synthesis proceeds as follows:

-

Alkylation: Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate is alkylated with two equivalents of ethylene oxide or a 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base like calcium carbonate or in an acetic acid/acetate buffer system.[7][9] This forms the ethyl ester of the target molecule: ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate.

-

Saponification/Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid. While acidic hydrolysis is used for bendamustine, a basic hydrolysis (saponification) followed by acidic workup can also be employed to yield deschloroethyl bendamustine.

This directed pathway is visualized below.

Caption: Directed synthesis pathway for Deschloroethyl Bendamustine reference standard.

Profiling of Bendamustine Impurities

Deschloroethyl bendamustine is one of several key impurities associated with bendamustine. A comprehensive quality control strategy must account for the entire impurity profile.

| Impurity Name | Chemical Name | Formation Pathway |

| Deschloroethyl Bendamustine | 4-{5-[bis(2-Hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | Hydrolysis of both chloroethyl groups; Incomplete chlorination of dihydroxy precursor.[1] |

| Monohydroxy Bendamustine | 4-{5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | Partial hydrolysis of one chloroethyl group.[1][3] |

| Bendamustine Dimer | 4-{5-[{2-[(4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoyl)oxy]ethyl}(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | Intermolecular esterification between the carboxylic acid of one molecule and a hydrolyzed hydroxyethyl group of another.[1][5] |

| Bendamustine Ethyl Ester | Ethyl 4-(5-(bis(2-chloroethyl)amino]-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Incomplete hydrolysis of the ethyl ester precursor during final synthesis step.[1] |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary technique for the detection, separation, and quantification of bendamustine and its related substances.

-

Technique: Reversed-phase HPLC (RP-HPLC) is most commonly employed.[1][10]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good separation.[10]

-

Mobile Phase: A gradient elution is typically used to resolve the parent drug from its more polar (hydroxy) and less polar (ester) impurities. A common mobile phase system consists of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier like methanol or acetonitrile.[1][10]

-

Detection: UV detection is standard, often at a wavelength around 328 nm.[11][12] For structural confirmation and characterization of unknown impurities, mass spectrometry (LC-MS) is invaluable.[13]

Data Summary: Typical HPLC Conditions

| Parameter | Condition | Rationale |

| Column | ACE C18 (250 mm × 4.6 mm, 5 µm) | Standard reversed-phase chemistry provides good retention and separation of the analyte and its impurities.[10] |

| Mobile Phase A | 0.02M KH₂PO₄ buffer (pH adjusted) | Provides buffering capacity and controls the ionization state of the acidic and basic moieties. |

| Mobile Phase B | Methanol/Acetonitrile mixture | Organic modifier to elute compounds from the C18 stationary phase. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and resolution.[10] |

| Detection | UV at 328 nm | Wavelength of maximum absorbance for the benzimidazole chromophore.[12] |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. |

Experimental Protocols

Protocol: Synthesis of Deschloroethyl Bendamustine

This protocol is a synthesis of procedures described in the literature and should be adapted and optimized under appropriate laboratory conditions.[7][8][9]

Step 1: Synthesis of Ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate

-

To a suitable reaction vessel, add ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate (1.0 eq).

-

Add DM Water, aqueous sodium acetate solution, and acetic acid. Stir until all solids dissolve.[8]

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add ethylene oxide (approx. 8.0 eq) while maintaining the temperature below 5 °C.[8]

-

Stir the reaction mixture at 0-5 °C for 5 hours.

-

Allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 18 hours.

-

Monitor the reaction for completion by TLC or HPLC.

-

Upon completion, perform an aqueous workup. Neutralize the mixture carefully with a base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydroxy ester intermediate. Purify by column chromatography if necessary.

Step 2: Hydrolysis to Deschloroethyl Bendamustine

-

Dissolve the crude dihydroxy ester from Step 1 in a suitable solvent like methanol or ethanol.

-

Add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 2-3 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC/HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of ~4-5 with 1M hydrochloric acid (HCl). A precipitate should form.

-

Stir the slurry in the ice bath for 1 hour.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield deschloroethyl bendamustine.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol: HPLC Analysis of Bendamustine for Impurities

-

Standard Preparation:

-

Accurately weigh and dissolve bendamustine hydrochloride and the deschloroethyl bendamustine reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare stock solutions.

-

Perform serial dilutions to create working standards at known concentrations.

-

-

Sample Preparation:

-

Accurately weigh the bendamustine API or drug product sample and dissolve it in the diluent to achieve a target concentration.

-

-

Chromatographic Analysis:

-

Set up the HPLC system according to the parameters outlined in Section 4 (Table: Typical HPLC Conditions).

-

Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the standard solutions and the sample solution.

-

Record the chromatograms and integrate the peaks.

-

-

Data Analysis:

-

Identify the peaks corresponding to bendamustine and deschloroethyl bendamustine by comparing retention times with the reference standards.

-

Calculate the amount of deschloroethyl bendamustine in the sample using the peak area and the concentration of the reference standard (external standard method). Express the result as a percentage area or weight/weight percentage.

-

Conclusion

Deschloroethyl bendamustine is a critical impurity that demands rigorous control during the manufacturing and storage of bendamustine. Its formation is intrinsically linked to the synthesis process, arising from incomplete chlorination of the dihydroxy intermediate or hydrolysis of the final product. A thorough understanding of these pathways, coupled with the directed synthesis of a pure reference standard, is fundamental to developing robust analytical methods. The use of validated RP-HPLC methods allows for the precise quantification of this and other related impurities, ensuring that the final drug product meets the stringent quality and safety standards required by regulatory authorities. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to effectively manage and control this key impurity.

References

-

Yuan, G., & Zhu, H. (2021). Synthesis of a potential bendamustine deschloro dimer impurity. Journal of Chemical Research, 45(5-6), 558-561. [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Bendamustine and Related Impurities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65628, Bendamustine. Retrieved from [Link]

-

Chen, W., Zou, L., Zhang, F., Xu, X., Zhang, L., Liao, M., Li, X., & Ding, L. (2015). Determination and Characterization of Two Degradant Impurities in Bendamustine Hydrochloride Drug Product. Journal of Chromatographic Science, 53(7), 1139-1145. [Link]

- Ma, P., & Krishnan, G. (2014). Bendamustine lyophilized pharmaceutical compositions.

-

Peddi, P., Reddy, Y., & Kumar, P. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre, 8(12), 183-192. Retrieved from [Link]

-

Yuan, G., & Zhu, H. (2020). Synthesis of a potential bendamustine deschloro dimer impurity. ResearchGate. Retrieved from [Link]

- Werner, W., et al. (2015). Process for the preparation of bendamustine.

-

Daicel Pharma Standards. (n.d.). Bendamustine Impurities. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Bendamustine EP Impurities and Related Compounds. Retrieved from [Link]

-

Poboży, E., et al. (2016). Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring. PLoS ONE, 11(5), e0155738. [Link]

- Reddy, M., et al. (2017). An improved process for the preparation of bendamustine hydrochloride.

-

Sreenivas, N., et al. (2016). A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF RELATED SUBSTANCES FOR BENDAMUSTINE HCl FOR INJECTION. International Journal of Advanced Research in Science and Engineering, 5(4), 873-886. Retrieved from [Link]

- Reddy, M., et al. (2014). Process for the preparation of bendamustine hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13755672, 4-(5-(Bis(2-hydroxyethyl)amino)-1-methylbenzimidazol-2-yl)butanoic acid. Retrieved from [Link]

Sources

- 1. ijarse.com [ijarse.com]

- 2. 4-(5-(Bis(2-hydroxyethyl)amino)-1-methylbenzimidazol-2-yl)butanoic acid | C16H23N3O4 | CID 13755672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bendamustine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2014170769A2 - Bendamustine lyophilized pharmaceutical compositions - Google Patents [patents.google.com]

- 7. US8987469B2 - Process for the preparation of bendamustine - Google Patents [patents.google.com]

- 8. EP2760842B1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 9. US20140121383A1 - Process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. HPLC Analysis of Bendamustine and Related Impurities | SIELC Technologies [sielc.com]

- 12. Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of Deschloroethyl Bendamustine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloroethyl bendamustine is a critical molecule of interest in the pharmaceutical landscape, primarily recognized as a significant impurity and degradation product of the potent chemotherapeutic agent, bendamustine. Bendamustine, an alkylating agent with a unique purine-like benzimidazole ring, is employed in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. The presence of impurities such as Deschloroethyl bendamustine in the final drug product can have implications for safety and efficacy. Therefore, a thorough understanding of its physicochemical properties is paramount for the development of stable bendamustine formulations, robust analytical methods for its detection and quantification, and overall quality control in the drug manufacturing process.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Deschloroethyl bendamustine, offering insights into its chemical identity, properties, and analytical determination. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to ensure the quality and safety of bendamustine-based therapies.

Chemical Identity and Structure

Deschloroethyl bendamustine is structurally similar to its parent compound, bendamustine, with the key difference being the substitution of one of the 2-chloroethyl groups on the nitrogen mustard moiety with a hydrogen atom. This structural modification significantly alters the molecule's reactivity and physicochemical profile.

| Identifier | Value |

| IUPAC Name | 4-(5-((2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid |

| CAS Number | 1219709-86-0 (free base), 1797881-48-1 (hydrochloride) |

| Molecular Formula | C14H18ClN3O2 |

| Molecular Weight | 295.76 g/mol (free base), 332.23 g/mol (hydrochloride) |

| Synonyms | Bendamustine Related Compound D, Bendamustine Deschloroethyl Acid |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Deschloroethyl bendamustine is essential for predicting its behavior in various pharmaceutical processes, including formulation, dissolution, and absorption. Due to its status as an impurity, extensive experimental data for Deschloroethyl bendamustine is not as readily available as for the parent drug, bendamustine. The following table summarizes key known and predicted properties.

| Property | Value/Description | Significance in Drug Development |

| pKa | (Predicted) Acidic pKa (carboxylic acid) ~4.8; Basic pKa (benzimidazole and amine) ~5.5 and ~2.5 | The ionization state of the molecule at different pH values influences its solubility, permeability, and interaction with other molecules. The predicted pKa values suggest that Deschloroethyl bendamustine will have varying charges in different physiological environments. |

| logP (Octanol-Water Partition Coefficient) | (Predicted) ~2.5 - 3.0 | This value indicates the lipophilicity of the molecule. A moderate logP suggests a balance between aqueous solubility and lipid membrane permeability, which are critical factors for oral bioavailability and distribution within the body. |

| Solubility | Expected to have aqueous solubility dependent on pH, similar to bendamustine. Bendamustine hydrochloride is soluble in water. | Solubility is a critical factor for intravenous formulation development and affects the dissolution rate of solid dosage forms. The butyric acid side chain is expected to confer some aqueous solubility. |

| Melting Point | Not reported in publicly available literature. | The melting point provides information about the purity and solid-state stability of a compound. |

| Stability | Known to be a hydrolytic degradant of bendamustine. The stability of bendamustine is sensitive to pH and temperature. | Understanding the stability profile is crucial for defining storage conditions for both the drug substance and drug product to minimize the formation of this impurity. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

The accurate detection and quantification of Deschloroethyl bendamustine as an impurity in bendamustine drug substance and product is critical. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach.

Objective: To develop and validate a precise and accurate RP-HPLC method for the separation and quantification of Deschloroethyl bendamustine from bendamustine and other related impurities.

Rationale for Method Design:

-

Reverse-Phase Chromatography: This technique is ideal for separating moderately polar to nonpolar compounds like bendamustine and its impurities based on their hydrophobic interactions with the stationary phase.

-

C18 Column: A C18 (octadecylsilyl) column is a versatile and commonly used stationary phase that provides excellent retention and resolution for a wide range of pharmaceutical compounds.

-

Gradient Elution: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve a good separation of the parent drug from its closely related impurities within a reasonable run time.

-

UV Detection: The benzimidazole ring in Deschloroethyl bendamustine provides a strong chromophore, allowing for sensitive detection using a UV spectrophotometer, typically in the range of 230-330 nm.

Step-by-Step Methodology:

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare a buffered aqueous solution (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to a suitable value (e.g., pH 3.0) with an acid like phosphoric acid. The buffer controls the ionization state of the analytes, which affects their retention.

-

Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

-

Filter both mobile phases through a 0.45 µm membrane filter to remove particulate matter and degas them to prevent bubble formation in the HPLC system.

-

-

Preparation of Standard and Sample Solutions:

-

Standard Solution: Accurately weigh a small amount of Deschloroethyl bendamustine reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Sample Solution: Accurately weigh the bendamustine drug substance or product and dissolve it in the diluent to a known concentration.

-

-

Chromatographic Conditions:

-

Column: Zorbax SB C18 (250 x 4.6 mm), 3.5 µm or equivalent.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: Linear gradient to 95% A, 5% B

-

30-35 min: 95% A, 5% B (column re-equilibration)

-

-

-

Data Analysis:

-

Identify the peaks for bendamustine and Deschloroethyl bendamustine based on their retention times compared to the reference standards.

-

Calculate the amount of Deschloroethyl bendamustine in the sample using the peak area and the concentration of the standard solution. The percentage of the impurity can be determined relative to the main bendamustine peak.

-

Self-Validating System: The protocol's integrity is maintained through system suitability tests performed before sample analysis. This includes multiple injections of a standard solution to check for consistency in retention time, peak area, and theoretical plates, ensuring the chromatographic system is performing adequately.

Diagram of HPLC Workflow for Impurity Analysis

Caption: Workflow for the HPLC analysis of Deschloroethyl bendamustine.

Formation Pathway

Deschloroethyl bendamustine is primarily formed through the hydrolysis of the parent drug, bendamustine. The nitrogen mustard group of bendamustine is susceptible to nucleophilic attack by water, leading to the replacement of a chloroethyl group with a hydroxyl group, which can then be further modified. The initial hydrolysis step to the monohydroxy derivative is a key degradation pathway, and subsequent loss of the chloroethyl group can lead to the formation of Deschloroethyl bendamustine.

Diagram of Bendamustine Degradation to Deschloroethyl Bendamustine

Caption: Simplified degradation pathway of bendamustine.

Analytical Characterization

Beyond HPLC, a comprehensive characterization of Deschloroethyl bendamustine would involve a suite of analytical techniques to confirm its structure and purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the accurate mass of the molecule, confirming its elemental composition (C14H18ClN3O2). Fragmentation patterns observed in MS/MS analysis can provide further structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure. The chemical shifts, coupling constants, and integration of the proton signals would confirm the presence of the single chloroethyl group, the butyric acid chain, the benzimidazole core, and the methyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the N-H and C-N bonds of the amine and benzimidazole ring.

A Certificate of Analysis for a Deschloroethyl bendamustine reference standard should include its identity (confirmed by NMR, MS), purity (determined by HPLC, with a statement of any other detected impurities), and content (assay or potency).

Conclusion

Deschloroethyl bendamustine is a critical impurity of the anticancer drug bendamustine, formed primarily through hydrolysis. Its physicochemical properties, particularly its polarity and potential for interaction, necessitate careful control during the manufacturing and storage of bendamustine-containing products. The analytical methods outlined in this guide, especially RP-HPLC, are fundamental for ensuring that the levels of this impurity are maintained within acceptable limits, thereby guaranteeing the quality, safety, and efficacy of the final pharmaceutical product. Further research into the specific biological activity and toxicological profile of Deschloroethyl bendamustine would provide a more complete understanding of its potential impact.

References

- Google Patents. WO2018045136A1 - Bendamustine solution formulations.

-

Google Patents. (12) STANDARD PATENT APPLICATION (11) Application No. AU 2022263496 Al (19) AUSTRALIAN PATENT OFFICE. Available from: [Link].

-

Veeprho. Bendamustine Deschloroethyl Acid Ethyl Ester | CAS 2517968-40-8. Available from: [Link].

-

GlobalRPH. Bendamustine - Treanda®. Available from: [Link].

-

precisionFDA. DESCHLOROETHYL BENDAMUSTINE. Available from: [Link].

-

National Center for Biotechnology Information. Phase I and pharmacokinetic study of bendamustine hydrochloride in relapsed or refractory indolent B‐cell non‐Hodgkin lymphoma and mantle cell lymphoma - PMC. Available from: [Link].

-

ResearchGate. Chemical structure of bendamustine and similarities with other alkylating drugs. Available from: [Link].

-

ResearchGate. Synthesis of a potential bendamustine deschloro dimer impurity. Available from: [Link].

-

Semantic Scholar. Synthesis of a potential bendamustine deschloro dimer impurity. Available from: [Link].

-

SynZeal. Bendamustine Impurity 5 | 1138238-08-0. Available from: [Link].

-

GLP Pharma Standards. Bendamustine Deschloroethyl Acid Ethyl Ester | CAS No- 2517968-40-8. Available from: [Link].

-

medac EU. SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE MEDICINAL PRODUCT [Product name] 2.5 mg/ml powder for concentrate for solution. Available from: [Link].

-

Ukaaz Publications. Method development and validation of bendamustine HCl injection by using RP-. Available from: [Link].

-

Veeprho. Bendamustine Impurities and Related Compound. Available from: [Link].

-

Wikipedia. Bendamustine. Available from: [Link].

Spectroscopic Characterization of Deschloroethyl bendamustine: An Analytical Guide

Introduction and Significance

Deschloroethyl bendamustine (4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid) is formed via the hydrolysis of the two 2-chloroethyl side chains of the parent Bendamustine molecule.[1] This conversion from a potent nitrogen mustard to a diol derivative drastically alters the compound's reactivity and pharmacological activity. Regulatory bodies worldwide mandate the stringent control of such impurities in active pharmaceutical ingredients (APIs).[2] Therefore, robust and reliable analytical methods are essential for its unambiguous identification and quantification.

This guide focuses on the two primary spectroscopic techniques for structural elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecule's carbon-hydrogen framework, enabling the precise assignment of atoms and confirmation of the structural transformation from the parent drug.

-

Mass Spectrometry (MS): Determines the accurate molecular weight and provides structural insights through controlled fragmentation, confirming the elemental composition and identity of the molecule.

Molecular Structure and Analytical Workflow

The structural integrity of Deschloroethyl bendamustine is confirmed by a multi-step analytical workflow. The process begins with high-purity sample preparation, followed by parallel analysis using high-resolution mass spectrometry and NMR spectroscopy. The resulting data is then integrated to build a complete and unambiguous structural profile.

Sources

Chemical structure and formula of Deschloroethyl bendamustine

An In-Depth Technical Guide to Deschloroethyl Bendamustine: Structure, Properties, and Analysis

Introduction

Deschloroethyl bendamustine is a primary related substance to bendamustine, a potent bifunctional alkylating agent used in the treatment of chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2] As an active pharmaceutical ingredient (API), the purity and impurity profile of bendamustine are of paramount importance to its safety and efficacy. Deschloroethyl bendamustine emerges as a critical impurity, often formed during the synthesis or degradation of the parent drug.[3][4][5]

The presence of this and other impurities can significantly impact the therapeutic outcome and safety profile of the final drug product. Therefore, a comprehensive understanding of Deschloroethyl bendamustine's chemical structure, properties, and analytical characterization is essential for researchers, quality control scientists, and drug development professionals. This guide provides a detailed technical overview of Deschloroethyl bendamustine, offering insights into its identification, significance, and the analytical methodologies required for its control.

Chemical Identity and Structure

The precise identification of any pharmaceutical impurity is the foundation of its control strategy. Deschloroethyl bendamustine is structurally distinct from its parent compound, bendamustine, by the absence of one of the two chloroethyl groups on the nitrogen mustard moiety. This seemingly minor change fundamentally alters its chemical reactivity and biological function.

Common Synonyms:

-

4-[5-(2-Chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic Acid[6][7]

-

5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid[6]

-

Bendamustine USP Related Compound D

-

Bendamustine N-Alkylated Impurity[5]

Table 1: Core Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₄H₁₈ClN₃O₂ (Free Base)[8][9][10] |

| C₁₄H₁₉Cl₂N₃O₂ (Hydrochloride Salt)[6] | |

| Molecular Weight | 295.77 g/mol (Free Base)[5][9] |

| 332.23 g/mol (Hydrochloride Salt)[6][11] | |

| CAS Number | 1219709-86-0 (Free Base)[6][8] |

| 1797881-48-1 (Hydrochloride Salt)[6] | |

| SMILES | Cn1c2ccc(cc2nc1CCCC(=O)O)NCCCl[9] |

| InChI Key | UMRNCYQXTUODGC-UHFFFAOYSA-N[9] |

The structural difference is visualized below. The bifunctional nature of bendamustine is critical to its mechanism of action, which involves creating inter- and intra-strand DNA cross-links.[12] Deschloroethyl bendamustine, being monofunctional, loses the ability to form these cross-links, drastically reducing its cytotoxic potential.

Physicochemical Properties

The physicochemical properties of an impurity are crucial for developing appropriate analytical and purification methods. While extensive experimental data for Deschloroethyl bendamustine is not widely published, key properties can be compiled from supplier data and computational predictions.

Table 2: Physicochemical Data

| Property | Value / Observation | Significance |

| Stereochemistry | Achiral[9] | No stereoisomers to consider during analysis or synthesis. |

| Predicted XlogP | 2.2[10] | Indicates moderate lipophilicity, suitable for reversed-phase HPLC. |

| Storage Temperature | 2-8°C | Suggests potential for degradation at ambient temperatures. |

| Form | Typically available as a hydrochloride salt.[6] | The salt form generally enhances water solubility and stability. |

Significance as a Bendamustine Impurity

Bendamustine's therapeutic effect is rooted in its ability to act as a bifunctional alkylating agent.[5] The two chloroethyl arms of its nitrogen mustard group are highly electrophilic and react with nucleophilic sites on DNA bases, leading to the formation of covalent bonds. This results in DNA damage, disrupts DNA replication, and ultimately triggers apoptosis in cancer cells.[12][13]

The conversion of bendamustine to Deschloroethyl bendamustine represents the loss of one of these reactive arms. This transformation renders the molecule monofunctional. While it can still alkylate DNA at a single position, it can no longer form the highly cytotoxic inter-strand cross-links that are a hallmark of the parent drug's efficacy. The presence of this impurity not only reduces the overall potency of the API but also introduces a substance with a different pharmacological and toxicological profile that must be controlled.

Analytical Characterization Protocols

Robust analytical methods are required to detect, identify, and quantify Deschloroethyl bendamustine in the drug substance and final product. The standard workflow involves chromatographic separation followed by spectroscopic characterization.

Experimental Protocol: Impurity Identification

The following protocols are based on established methodologies for the characterization of bendamustine degradants.[4]

1. High-Performance Liquid Chromatography (HPLC) for Separation and Quantification: This method is foundational for separating Deschloroethyl bendamustine from the parent API and other related impurities.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the moderately nonpolar bendamustine and its analogs.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the amine-containing analytes.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of Acetonitrile (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 30-40 minutes. This ensures the elution of compounds with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm or 280 nm, where the benzimidazole chromophore exhibits strong absorbance.

-

Outcome: This method provides retention times for quantifying known impurities against a reference standard and allows for the isolation of unknown peaks for further characterization.

2. High-Resolution Mass Spectrometry (HRMS) for Identification: HRMS, particularly with a Quadrupole Time-of-Flight (Q-TOF) analyzer, is used for unambiguous molecular formula confirmation.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is preferred due to the presence of basic nitrogen atoms that are readily protonated.

-

Analysis: The isolated HPLC fraction is infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with high accuracy (<5 ppm).

-

Expected Ions: The protonated molecule [M+H]⁺ is the primary ion of interest. Predicted m/z values for various adducts are listed in Table 3.

-

Outcome: An accurate mass measurement confirms the elemental composition (C₁₄H₁₈ClN₃O₂) and differentiates it from other potential impurities.

Table 3: Predicted Mass Spectrometry Adducts for Deschloroethyl Bendamustine[10]

| Adduct | Predicted m/z |

| [M+H]⁺ | 296.11604 |

| [M+Na]⁺ | 318.09798 |

| [M+NH₄]⁺ | 313.14258 |

| [M-H]⁻ | 294.10148 |

3. Nuclear Magnetic Resonance (NMR) for Structural Elucidation: NMR provides the definitive structural confirmation by mapping the atomic connectivity.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol (CD₃OD).

-

Experiments:

-

¹H NMR: Confirms the number and environment of protons. Key signals include the N-methyl group, the butyric acid chain, the aromatic protons on the benzimidazole ring, and the two CH₂ groups of the chloroethyl side chain.

-

¹³C NMR: Identifies all unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC): Establishes proton-proton and proton-carbon correlations to piece the structure together definitively, confirming the location of the single chloroethyl group.

-

-

Outcome: Complete and unambiguous structural assignment, confirming the identity as Deschloroethyl bendamustine.[4]

Conclusion

Deschloroethyl bendamustine is more than a simple impurity; it is a structurally related variant of bendamustine with significantly altered functionality. Its presence must be carefully monitored to ensure the quality, safety, and efficacy of bendamustine-based therapies. The technical details provided in this guide—from its fundamental chemical structure to the sophisticated analytical protocols for its identification—underscore the importance of rigorous impurity profiling in pharmaceutical development and manufacturing. A thorough characterization of such related substances is a critical component of regulatory compliance and patient safety.

References

-

ChemWhat. (n.d.). Bendamustine Deschloroethyl Acid Ethyl Ester CAS#: 109882-30-63. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65628, Bendamustine. Retrieved from [Link]

-

precisionFDA. (n.d.). DESCHLOROETHYL BENDAMUSTINE. Retrieved from [Link]

-

PubChemLite. (n.d.). Deschloroethyl bendamustine (C14H18ClN3O2). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Deschloroethyl Bendamustine Hydrochloride. Retrieved from [Link]

-

Veeprho. (n.d.). Bendamustine Deschloroethyl Acid Ethyl Ester | CAS 2517968-40-8. Retrieved from [Link]

-

Yuan, G., & Zhu, H. (2020). Synthesis of a potential bendamustine deschloro dimer impurity. Journal of Chemical Research, 44(9-10), 558-563. Retrieved from [Link]

- Google Patents. (n.d.). WO2014170769A2 - Bendamustine lyophilized pharmaceutical compositions.

-

Chen, W., et al. (2017). Determination and Characterization of Two Degradant Impurities in Bendamustine Hydrochloride Drug Product. Journal of Chromatographic Science, 55(7), 734-743. Retrieved from [Link]

-

Wikipedia. (n.d.). Bendamustine. Retrieved from [Link]

-

The Oncology Nurse. (2009). History and Characterization of Bendamustine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bendamustine Hydrochloride-Impurities. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of a potential bendamustine deschloro dimer impurity. Retrieved from [Link]

Sources

- 1. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bendamustine - Wikipedia [en.wikipedia.org]

- 3. chemwhat.com [chemwhat.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Bendamustine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. usbio.net [usbio.net]

- 8. Deschloroethyl Bendamustine - Opulent Pharma [opulentpharma.com]

- 9. GSRS [precision.fda.gov]

- 10. PubChemLite - Deschloroethyl bendamustine (C14H18ClN3O2) [pubchemlite.lcsb.uni.lu]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. History and Characterization of Bendamustine [theoncologynurse.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Formation mechanism of Deschloroethyl bendamustine from bendamustine

An In-Depth Technical Guide to the Formation Mechanism of Deschloroethyl Bendamustine from Bendamustine

Abstract

Bendamustine, a potent bifunctional alkylating agent, is a cornerstone in the treatment of various hematologic malignancies. Its efficacy, however, is intrinsically linked to its chemical stability. The primary degradation pathway for bendamustine in aqueous solutions is hydrolysis, a process that leads to the formation of several impurities. This guide provides a comprehensive technical overview of the formation mechanism of a key initial degradation product: deschloroethyl bendamustine. We will delve into the underlying chemical principles, influencing factors, and robust analytical methodologies for its detection and quantification, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Chemical Landscape of Bendamustine

Bendamustine hydrochloride, chemically known as 4-{5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid hydrochloride, possesses a unique molecular architecture. It integrates a nitrogen mustard moiety, responsible for its alkylating activity, with a benzimidazole ring that may contribute antimetabolite properties.[1][2] This bifunctional nature underpins its potent cytotoxic effects against both quiescent and dividing cancer cells.[1][3]

However, the very feature that makes bendamustine an effective alkylating agent—the two chloroethyl groups—also renders it susceptible to degradation, primarily through hydrolysis.[2] This degradation process is not merely a loss of potency but also a source of impurities that require careful monitoring and control in pharmaceutical formulations. One of the first and most critical impurities to form is deschloroethyl bendamustine.

The Formation Pathway of Deschloroethyl Bendamustine

The conversion of bendamustine to deschloroethyl bendamustine is the initial step in its hydrolytic degradation cascade. This process involves the replacement of one of the chlorine atoms on the chloroethyl side chains with a hydroxyl group.

The Underlying Mechanism: Aziridinium Ion Formation

The formation of deschloroethyl bendamustine is not a simple displacement of a chloride ion by water. Instead, it proceeds through a mechanism characteristic of nitrogen mustards: the formation of a highly reactive aziridinium (ethyleneiminium) ion intermediate.[4]

The key steps are as follows:

-

Intramolecular Cyclization: The nitrogen atom of the bis(2-chloroethyl)amino group acts as a nucleophile, attacking the adjacent carbon atom bonded to a chlorine atom. This results in the displacement of the chloride ion and the formation of a strained, three-membered aziridinium ring.

-

Nucleophilic Attack: The highly electrophilic aziridinium ion is then susceptible to nucleophilic attack. In an aqueous environment, water molecules act as the primary nucleophile, attacking one of the carbon atoms of the ring.

-

Ring Opening and Product Formation: This attack leads to the opening of the aziridinium ring and the formation of a hydroxyl group on the terminal carbon of the ethyl chain, yielding deschloroethyl bendamustine.

This mechanism explains the reactivity of bendamustine and its ability to alkylate DNA, where nucleophilic sites on DNA bases attack the aziridinium ion. In the context of degradation, water serves as the competing nucleophile.

Caption: Formation of Deschloroethyl Bendamustine via an Aziridinium Ion Intermediate.

Factors Influencing Formation

The rate of deschloroethyl bendamustine formation is significantly influenced by the chemical environment:

-

pH: Bendamustine is notably unstable in neutral and alkaline conditions, which promote hydrolysis.[5][6] In acidic environments (pH 2), the drug exhibits greater stability.[6] This is because the lone pair of electrons on the nitrogen atom is protonated in acidic conditions, making it less available for the initial intramolecular cyclization to form the aziridinium ion.

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including the hydrolysis of bendamustine. Forced degradation studies often employ heat to simulate long-term degradation.[7]

-

Aqueous Environment: The presence of water is essential for the hydrolysis to occur. For this reason, bendamustine is supplied as a lyophilized powder for reconstitution prior to administration.[8]

Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is crucial for monitoring the degradation of bendamustine and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.

Forced Degradation Studies: A Prerequisite

To develop a stability-indicating method, forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions. This ensures that the analytical method can effectively separate the intact drug from its degradation products.[9][10]

Table 1: Typical Conditions for Forced Degradation of Bendamustine

| Stress Condition | Reagent/Condition |

| Acid Hydrolysis | 0.1N HCl at 60°C for 30 minutes |

| Alkaline Hydrolysis | 0.1N NaOH at 60°C for 30 minutes |

| Oxidative Degradation | 1% v/v H₂O₂ at 60°C for 30 minutes |

| Thermal Degradation | Dry heat at 80°C for 4 hours |

| Photolytic Degradation | Exposure to UV light (264 nm & 365 nm) for 8 hours |

Note: These conditions are illustrative and may be adjusted to achieve a target degradation of 5-20%.[7][9]

Experimental Protocol: HPLC Method for Impurity Profiling

The following protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the analysis of bendamustine and its impurities, including deschloroethyl bendamustine.

3.2.1. Materials and Reagents

-

Bendamustine Hydrochloride Reference Standard and Impurity Standards (including Deschloroethyl Bendamustine)

-

Acetonitrile (HPLC grade)

-

Potassium Phosphate Dibasic

-

Water (HPLC grade)

-

Glacial Acetic Acid or Trifluoroacetic Acid

-

Methanol (HPLC grade)

3.2.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Hypersil C18, ACE C18)[5][8] |

| Mobile Phase | A: Potassium phosphate dibasic buffer (pH 7.0) or Water with 0.1% TFA[5][11] B: Acetonitrile or Methanol[5][8][11] |

| Gradient | A suitable gradient program to resolve all impurities. |

| Flow Rate | 1.0 mL/min[5][8] |

| Detection | UV at 233 nm or 235 nm[5][8] |

| Column Temp. | 35 °C[8] |

| Injection Vol. | 10 µL |

3.2.3. Solution Preparation

-

Standard Solution: Accurately weigh and dissolve the bendamustine and impurity reference standards in a suitable diluent (e.g., Methanol:Water 50:50) to achieve a known concentration.

-

Sample Solution: Reconstitute the lyophilized bendamustine drug product as per the product's instructions and dilute with the diluent to a suitable concentration for analysis.

-

Forced Degradation Samples: Prepare samples as described in the forced degradation protocol (Section 3.1). Neutralize acidic and basic samples before injection.

3.2.4. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject a blank (diluent) to ensure no system peaks interfere with the analysis.

-

Perform replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak areas, tailing factor, theoretical plates).

-

Inject the sample solutions and the stressed samples.

-

Identify the peaks corresponding to bendamustine and deschloroethyl bendamustine by comparing their retention times with those of the reference standards.

-

Quantify the amount of deschloroethyl bendamustine and other impurities, typically as a percentage relative to the bendamustine peak area.

Caption: High-level workflow for the HPLC analysis of bendamustine impurities.

LC-MS/MS for Enhanced Specificity

For unequivocal identification and sensitive quantification, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13][14]

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for bendamustine and its metabolites/impurities.[14]

Conclusion and Future Perspectives

The formation of deschloroethyl bendamustine is a critical first step in the hydrolytic degradation of bendamustine, driven by the inherent reactivity of its nitrogen mustard moiety via an aziridinium ion intermediate. Understanding this mechanism and the factors that influence it—particularly pH and temperature—is paramount for the development of stable pharmaceutical formulations.

The analytical protocols detailed in this guide, centered around stability-indicating HPLC methods, provide a robust framework for the detection, quantification, and control of this and other related impurities. As drug development continues to evolve, the application of advanced analytical techniques like LC-MS/MS will further enhance our ability to ensure the quality, safety, and efficacy of bendamustine-based therapies.

References

-

SIELC Technologies. (n.d.). HPLC Analysis of Bendamustine and Related Impurities. Retrieved from [Link]

-

Gandhi, V. (2021). Metabolism and mechanisms of action of bendamustine: Rationales for combination therapies. Request PDF. Retrieved from [Link]

- Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre, 8(12), 183-192.

- In-House Validation. (2024). RP-HPLC method for stability testing of bendamustine in products.

- Mohanraj S., et al. (2024). Analytical Method Development of Related Substances by HPLC for Bendamustine Hydrochloride. Human Journals.

- In-House Validation. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Owen, J. S., et al. (2010). Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy. Cancer Chemotherapy and Pharmacology, 66(6), 1167–1176.

-

ResearchGate. (n.d.). Stability data of bendamustine and the drug–polymer complexes at pH 9.... Retrieved from [Link]

- Owen, J. S., et al. (2012). Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites. Cancer Chemotherapy and Pharmacology, 70(5), 639–649.

- Reddy, G. S., et al. (2014). Stability-Indicating LC Method for the Estimation of Bendamustine Hydrochloride and its Related Impurities.

- Guspiel, A., et al. (2016). Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring.

-

The Oncology Nurse. (n.d.). History and Characterization of Bendamustine. Retrieved from [Link]

- Jansen, R. S., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine.

- SGS. (2011).

- Pandita, S., & Prakash, A. P. (2023). Analytical Method Validation of Assay of Bendamustine in Bendamustine HCL for Injection. Human Journals, 27(4), 30-48.

- Cheson, B. D., et al. (2012). Bendamustine: a review of pharmacology, clinical use and immunological effects. Journal of Clinical Oncology, 30(36_suppl), 256s.

- Reddy, U., et al. (2017). Sensitive LC-MS/MS Method for the Simultaneous Determination of Bendamustine and its Active Metabolite, γ-Hydroxybendamustine in Small Volume Mice and Dog Plasma and its Application to a Pharmacokinetic Study in Mice and Dogs. Drug Research, 67(9), 497–508.

- In-House Validation. (2024). LC-MS method for quantifying genotoxic impurity in bendamustine.

-

Unil. (n.d.). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic an. Retrieved from [Link]

- Owen, J. S., et al. (2012). Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites. Cancer Chemotherapy and Pharmacology, 70(5), 639–649.

Sources

- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History and Characterization of Bendamustine [theoncologynurse.com]

- 4. researchgate.net [researchgate.net]

- 5. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. sgs.com [sgs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sensitive LC-MS/MS Method for the Simultaneous Determination of Bendamustine and its Active Metabolite, γ-Hydroxybendamustine in Small Volume Mice and Dog Plasma and its Application to a Pharmacokinetic Study in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS method for quantifying genotoxic impurity in bendamustine. [wisdomlib.org]

Deschloroethyl bendamustine CAS number and chemical identifiers

An In-Depth Technical Guide to Deschloroethyl Bendamustine: Chemical Identification, Analysis, and Context

Introduction

Bendamustine is a potent bifunctional alkylating agent, uniquely structured with a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain.[1] This composition confers both alkylating and potential antimetabolite properties, making it a cornerstone in the treatment of hematologic malignancies like chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin's lymphoma.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. Consequently, the identification and control of related substances—arising from synthesis, degradation, or metabolism—are of paramount importance in drug development and quality control.

Deschloroethyl bendamustine represents a critical related compound of bendamustine. Structurally, it differs from the parent molecule by the absence of one of the two reactive chloroethyl groups on the nitrogen mustard moiety. This alteration significantly impacts the molecule's alkylating capacity and, by extension, its pharmacological activity and potential toxicity. As such, it is classified as a key impurity, for instance, as "Bendamustine USP Related Compound D".[3]

This technical guide provides a comprehensive overview of Deschloroethyl Bendamustine for researchers, analytical scientists, and drug development professionals. It details the compound's chemical identifiers, discusses its significance in the context of bendamustine quality control, and presents a detailed, validated analytical methodology for its quantification.

Chemical Identifiers and Physicochemical Properties

Accurate identification is the foundation of all chemical and pharmaceutical research. Deschloroethyl bendamustine is commonly available as a freebase or as a hydrochloride salt. The distinct identifiers for each form are summarized below to prevent ambiguity in sourcing and documentation.

Table 1: Chemical Identifiers for Deschloroethyl Bendamustine

| Identifier | Deschloroethyl Bendamustine (Freebase) | Deschloroethyl Bendamustine Hydrochloride |

| CAS Number | 1219709-86-0[4] | 1797881-48-1[3][4][5] |

| IUPAC Name | 4-(5-((2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid | 4-(5-((2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride |

| Synonyms | 5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid; Bendamustine Related Compound G | Bendamustine USP Related Compound D; 4-[5-(2-Chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic Acid Hydrochloride[3] |

| Molecular Formula | C₁₄H₁₈ClN₃O₂[4][6] | C₁₄H₁₉Cl₂N₃O₂[3] |

| Molecular Weight | 295.77 g/mol [6] | 332.23 g/mol [3] |

| InChI Key | UMRNCYQXTUODGC-UHFFFAOYSA-N[6] | OPSTYBKPQZPYBQ-UHFFFAOYSA-N[5] |

Significance in Drug Development

The presence of Deschloroethyl Bendamustine in the final drug product is a critical quality attribute that must be strictly controlled. Its significance stems from several factors:

-

Altered Pharmacological Activity: Bendamustine's cytotoxicity is driven by its ability to form both intra-strand and inter-strand DNA cross-links via its two chloroethyl groups.[7] Deschloroethyl bendamustine, possessing only one such group, is monofunctional. This prevents it from forming inter-strand cross-links, drastically reducing its cytotoxic potency compared to the parent drug. Its presence as an impurity effectively lowers the concentration of the active bifunctional agent, potentially impacting therapeutic efficacy.

-

Regulatory Compliance: Pharmaceutical regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification, reporting, and toxicological qualification of impurities above specific thresholds. As a known related substance, Deschloroethyl Bendamustine must be monitored using a validated, stability-indicating analytical method to ensure that its levels remain within acceptable limits throughout the drug product's shelf life.

-

Process and Stability Indicator: The formation of Deschloroethyl Bendamustine can occur through synthetic side reactions or via degradation of bendamustine, where one of the chloroethyl arms is hydrolyzed or otherwise removed. Therefore, its presence can serve as an indicator of suboptimal synthesis conditions or instability of the drug substance under specific storage conditions.

Analytical Methodology: Quantification by HPLC

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of Deschloroethyl Bendamustine in the presence of the API and other related impurities.

Principle of Separation

A reversed-phase HPLC method is ideally suited for this application. Deschloroethyl Bendamustine is more polar than the parent drug, bendamustine, due to the loss of a hydrophobic chloroethyl group. On a non-polar stationary phase (like C18), Deschloroethyl Bendamustine will have less retention and thus elute earlier than bendamustine when using a suitable aqueous-organic mobile phase. UV detection is effective due to the strong absorbance of the shared benzimidazole chromophore.

Detailed Experimental Protocol

This protocol describes a self-validating system for the quantification of Deschloroethyl Bendamustine.

A. Equipment and Reagents:

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water

-

Phosphoric acid (H₃PO₄) or Formic Acid

-

Reference standards for Bendamustine HCl and Deschloroethyl Bendamustine

B. Chromatographic Conditions:

| Parameter | Condition | Rationale (Expertise) |

| Column | Primesep 200, 4.6x150 mm, 5 µm[8] or equivalent C18 | The mixed-mode Primesep column offers both reversed-phase and cation-exchange mechanisms, providing excellent retention and selectivity for the basic bendamustine and its related compounds. A standard C18 column is also highly effective. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of silanol groups on the column and ensures the analytes are in a consistent protonated state, leading to sharp, symmetrical peaks. |

| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier that provides good elution strength and low UV cutoff. |

| Gradient | 30% B (Isocratic) or a shallow gradient (e.g., 15-40% B over 20 min) | An isocratic method is simpler if resolution is adequate.[8] A gradient ensures elution of late-eluting impurities and re-equilibration of the column. |

| Flow Rate | 1.0 mL/min[8] | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |

| Detection | UV at 230 nm[8] | This wavelength provides a good balance of sensitivity for both bendamustine and its related compounds based on their shared chromophore. |

| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

C. Solution Preparation:

-

Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas.

-

Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v) to be used as the diluent for standards and samples.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Bendamustine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Impurity Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of Deschloroethyl Bendamustine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

System Suitability Solution: Spike the Standard Stock Solution with the Impurity Stock Solution to achieve a final concentration of approximately 1000 µg/mL of Bendamustine and 1.0 µg/mL of Deschloroethyl Bendamustine (representing a 0.1% impurity level).

-

Sample Solution: Accurately weigh an amount of the bendamustine drug substance or product equivalent to 25 mg of bendamustine HCl into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.

D. Protocol Execution and Validation:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (Trustworthiness): Inject the System Suitability Solution five times. The system is deemed ready if the following criteria are met:

-

Resolution between the Deschloroethyl Bendamustine and Bendamustine peaks is > 2.0.

-

The relative standard deviation (RSD) for the peak areas of both analytes is ≤ 2.0%.

-

The tailing factor for the Bendamustine peak is ≤ 1.5.

-

Rationale: This initial check confirms that the chromatographic system is performing correctly and can adequately separate the impurity from the main peak, ensuring the reliability of subsequent measurements.

-

-

Analysis: Inject the blank (diluent), standard solutions, and sample solutions in sequence.

-

Quantification: Calculate the amount of Deschloroethyl Bendamustine in the sample using the response factor from a calibration curve or by direct comparison to the standard, assuming a relative response factor of 1.0 if not experimentally determined.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analytical process, from initial sample handling to the final report generation.

Caption: Logical workflow for the HPLC analysis of Deschloroethyl Bendamustine.

Conclusion

Deschloroethyl Bendamustine is a critical process-related impurity and potential degradant of the chemotherapeutic agent Bendamustine. Its monofunctional nature differentiates it significantly from the bifunctional parent drug, making its control essential for ensuring the safety, quality, and efficacy of the final pharmaceutical product. The clear identification of its chemical properties, particularly its distinct CAS numbers for the freebase and hydrochloride salt forms, is crucial for accurate research and sourcing. The validated HPLC methodology detailed herein provides a reliable, trustworthy, and robust framework for its quantification, empowering researchers and quality control laboratories to maintain stringent control over this key related compound.

References

-

ChemWhat. Bendamustine Deschloroethyl Acid Ethyl Ester CAS#: 109882-30-63. [Online] Available at: [Link]

-

Pharmaffiliates. Deschloroethyl Bendamustine Hydrochloride | CAS No : 1797881-48-1. [Online] Available at: [Link]

-

precisionFDA. DESCHLOROETHYL BENDAMUSTINE. [Online] Available at: [Link]

- Owen, J. S., Melhem, M. R., & Passarell, J. A. (2010). Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites. Cancer Chemotherapy and Pharmacology, 66(Suppl 1), 1201–1210.

-

Veeprho. Bendamustine Deschloroethyl Acid Ethyl Ester | CAS 2517968-40-8. [Online] Available at: [Link]

- Yuan, L., & Zhu, J. (2020). Synthesis of a potential bendamustine deschloro dimer impurity. Journal of Chemical Research, 44(3-4), 557-561.

-

Pharmaffiliates. Bendamustine-Impurities. [Online] Available at: [Link]

-

Wikipedia. Bendamustine. [Online] Available at: [Link]

- Cheson, B. D., & LeMaistre, C. F. (2011). Bendamustine: a review of pharmacology, clinical use and immunological effects. Journal of Clinical Oncology, 29(33), 4444–4450.

-

Global Substance Registration System (GSRS). BENDAMUSTINE HYDROCHLORIDE. [Online] Available at: [Link]

- Gandhi, V., & Burger, J. A. (2010). Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites. Annals of Oncology, 21(7), 1338-1345.

-

ResearchGate. Synthesis of a potential bendamustine deschloro dimer impurity. [Online] Available at: [Link]

-

YouTube. PHARMACOLOGY OF Bendamustine (Treanda; Overview, Pharmacokinetics, Uses, Mechanism of action, Effect). [Online] Available at: [Link]

-

ResearchGate. The synthetic route to BM deschloro dimer. BM: bendamustine. [Online] Available at: [Link]

- Sravani, S., et al. (2012). Derivative Spectrophotometric Methods for the Determination of Bendamustine Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 3(11), 4384-4388.

- Rao, K. B., & Rao, G. D. (2014). Determination of Bendamustine Hydrochloride in Pure and Dosage Forms by Ion-Associative Complex Formation. Oriental Journal of Chemistry, 30(2), 735-740.

- Google Patents. Preparation method for bendamustine hydrochloride crude product. CN109422695A.

-

SIELC Technologies. HPLC Analysis of Bendamustine and Related Impurities. [Online] Available at: [Link]

-

U.S. Food and Drug Administration. TREANDA (bendamustine hydrochloride) injection Label. [Online] Available at: [Link]

Sources

- 1. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Deschloroethyl Bendamustine - Opulent Pharma [opulentpharma.com]

- 5. Deschloroethyl Bendamustine Hydrochloride | 1797881-48-1 [sigmaaldrich.com]

- 6. GSRS [precision.fda.gov]

- 7. Bendamustine - Wikipedia [en.wikipedia.org]

- 8. HPLC Analysis of Bendamustine and Related Impurities | SIELC Technologies [sielc.com]

Unraveling the Genesis of Bendamustine Impurities: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration into the origins, identification, and control of impurities associated with bendamustine, a critical chemotherapeutic agent. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of impurities to offer a mechanistic understanding of their formation, grounded in the principles of organic chemistry and regulatory science. By understanding the "why" behind impurity formation, from synthesis to degradation, organizations can build robust control strategies, ensuring the safety, efficacy, and quality of the final drug product.

Introduction: The Imperative of Purity in Bendamustine

Bendamustine is a unique bifunctional molecule, possessing both an alkylating nitrogen mustard group and a purine analog-like benzimidazole ring.[1][2] This dual mechanism of action contributes to its efficacy in treating chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[1] However, the very reactivity that makes bendamustine a potent anticancer agent also renders it susceptible to degradation and the formation of impurities during synthesis and storage.[3][4]

The control of these impurities is not merely a matter of regulatory compliance with guidelines such as those from the International Council for Harmonisation (ICH); it is a fundamental aspect of patient safety.[3] This guide will dissect the origins of these impurities, categorizing them into two primary sources: process-related impurities stemming from the synthetic route and degradation products formed during storage and handling.

The Synthetic Tapestry: Uncovering Process-Related Impurities

The manufacturing process of bendamustine hydrochloride is a multi-step synthesis that can inadvertently introduce impurities.[5] These can include unreacted starting materials, intermediates, by-products of side reactions, and residual reagents or catalysts.[6] Understanding the chosen synthetic route is paramount to anticipating and controlling these process-related impurities.

A common synthetic pathway for bendamustine is illustrated below. This visualization helps to pinpoint the potential introduction of key impurities at various stages.

Caption: Generalized synthetic pathway for bendamustine and points of potential impurity introduction.

Table 1: Common Process-Related Impurities in Bendamustine Synthesis

| Impurity Name/Type | Potential Origin | RRT (Relative Retention Time) |

| Unreacted Starting Materials | Incomplete initial reactions | Varies |

| Bendamustine Ethyl Ester | Incomplete hydrolysis of the ester intermediate | ~1.27, ~1.31 |

| Monohydroxy Bendamustine (HP1) | Incomplete chlorination or premature hydrolysis | Varies |

| Dihydroxy Bendamustine (HP2) | Incomplete chlorination | Varies |

| Over-alkylated species | Side reactions during the introduction of the chloroethyl groups | Varies |